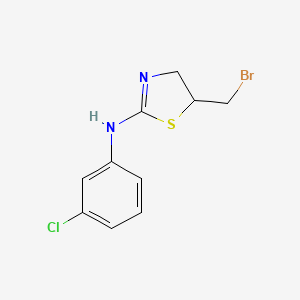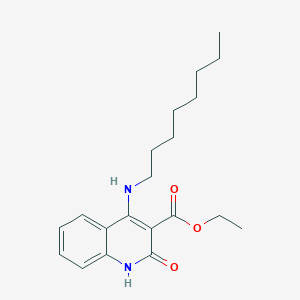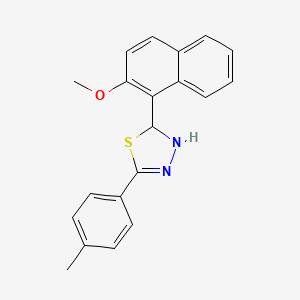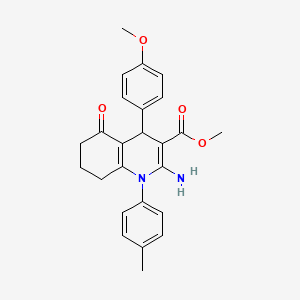
(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHINOS
IUPAC Name: (2Z,5Z)-5-(3,5-diiodo-2-methoxybenzylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its intriguing structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazolidinedione.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups.
Cyclization: Intramolecular cyclization reactions can lead to diverse derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) for halogen substitution.
Cyclization: Acidic or basic conditions to promote cyclization.
- Oxidation: Thiazolidinedione derivatives.
- Reduction: Aminothiazolidinone derivatives.
Scientific Research Applications
Medicine: Thiazolidinones exhibit antitumor, antimicrobial, and anti-inflammatory properties.
Chemistry: Used as building blocks for drug discovery.
Industry: Limited industrial applications due to complexity.
Mechanism of Action
Targets: Interaction with enzymes, receptors, or DNA.
Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).
Comparison with Similar Compounds
Similar Compounds: Other thiazolidinones (e.g., pioglitazone, rosiglitazone).
Uniqueness: The diiodo-methoxybenzylidene moiety sets it apart.
Properties
Molecular Formula |
C23H16I2N2O2S |
|---|---|
Molecular Weight |
638.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16I2N2O2S/c1-29-21-15(12-16(24)14-19(21)25)13-20-22(28)27(18-10-6-3-7-11-18)23(30-20)26-17-8-4-2-5-9-17/h2-14H,1H3/b20-13-,26-23? |
InChI Key |
JGYJWZZRWPBKAB-ZQCYNNBZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11521974.png)
![ethyl (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521975.png)


![7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11521989.png)
![4-{1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidin-2-yl}-2-methoxyphenol](/img/structure/B11521991.png)
![2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11521996.png)
![(2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11522000.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11522033.png)
![2-[(2Z)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11522040.png)

![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11522052.png)
![4-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11522063.png)
